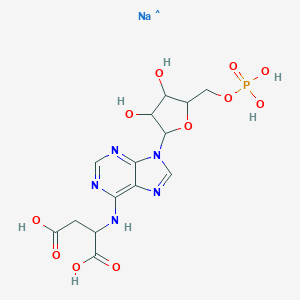
Adenylosuccinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenylosuccinic acid sodium salt is a useful research compound. Its molecular formula is C14H18N5NaO11P and its molecular weight is 486.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathway Studies
ASA is primarily utilized in studies exploring metabolic pathways related to purine metabolism. Its role in the PNC makes it a valuable tool for understanding energy production at the cellular level. Research indicates that ASA can correct metabolic anomalies associated with conditions like Duchenne muscular dystrophy (DMD) by influencing mitochondrial function and energy metabolism .
Therapeutic Potential in Muscular Dystrophies
Adenylosuccinic acid has been investigated as a therapeutic agent for DMD, a genetic disorder characterized by progressive muscle degeneration. Clinical trials conducted in the 1980s and 1990s suggested that ASA could improve muscle function and reduce biomarkers of muscle damage, such as serum creatine kinase levels . Although the research was halted due to funding issues, ASA remains a candidate for further exploration due to its non-toxic nature and potential benefits in muscle wasting conditions .
Non-Toxicity and Safety Profile
Recent studies have demonstrated that ASA is non-toxic to human myoblasts and exhibits an LD50 greater than 5000 mg/kg in animal models, indicating a favorable safety profile . This characteristic makes it an attractive candidate for clinical applications, especially in populations vulnerable to muscle degeneration.
Clinical Trials in Duchenne Muscular Dystrophy
- Study Design: A decade-long clinical trial assessed the safety and efficacy of ASA in DMD patients.
- Findings: ASA treatment showed no significant adverse effects on liver or kidney function, supporting its safety for chronic use .
- Outcome: Although the trial was discontinued, findings indicated potential benefits in muscle function improvement.
In Vitro Studies on Myoblast Viability
- Experiment: Human myoblasts were treated with varying concentrations of ASA (10 nM – 1 mM).
- Results: ASA increased cell viability without inducing toxicity, suggesting its role as a protective agent in muscle cells .
- Conclusion: These results support further investigation into ASA's mechanisms of action in muscle health.
Summary of Applications
| Application Area | Description |
|---|---|
| Metabolic Pathway Studies | Investigates energy production and purine metabolism roles of ASA |
| Therapeutic Use in Muscular Dystrophies | Potential treatment for DMD; improves muscle function and reduces damage biomarkers |
| Non-Toxicity Profile | Demonstrated non-toxic effects on cells and high doses in animal models |
Propiedades
Número CAS |
102129-67-9 |
|---|---|
Fórmula molecular |
C14H18N5NaO11P |
Peso molecular |
486.28 g/mol |
InChI |
InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28); |
Clave InChI |
BATYGONZNKBHMI-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















